3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine typically involves the halogenation of pyrrolo[3,2-c]pyridine derivatives. One common method includes the bromination and chlorination of the pyrrolo[3,2-c]pyridine core using reagents such as bromine and chlorine gas under controlled conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure the selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine core.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or diaryl compounds .
Scientific Research Applications
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of kinase activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-1H-pyrrolo[3,2-c]pyridine
Uniqueness
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly impact its chemical reactivity and biological activity. This dual halogenation pattern is less common compared to other similar compounds, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C7H3BrCl2N2 |
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Molecular Weight |
265.92 g/mol |
IUPAC Name |
3-bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-2-11-4-1-5(9)12-7(10)6(3)4/h1-2,11H |
InChI Key |
ZXAINUVSBWDZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)Br |
Origin of Product |
United States |
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